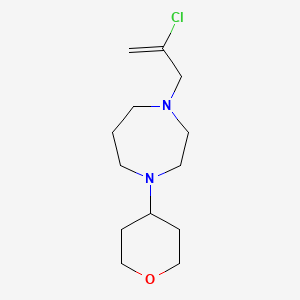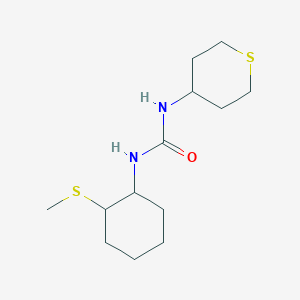![molecular formula C15H21N3O B7593548 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone exhibits various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
The advantages of using 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone in lab experiments include its high potency and selectivity towards specific targets. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease.
2. Exploration of its anti-tumor properties and its potential as a cancer therapy.
3. Investigation of its mechanism of action and its effects on various signaling pathways in the body.
4. Development of novel synthetic methods for the production of this compound and its analogs.
5. Investigation of its potential as an anti-viral agent for the treatment of viral infections.
In conclusion, 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone is a promising compound with diverse biological activities and potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone involves the reaction of 2-chloro-5-methylpyrazine with 8-azaspiro[4.5]decan-8-ol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.
Scientific Research Applications
The potential applications of 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone in scientific research are vast. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
8-azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-10-17-13(11-16-12)14(19)18-8-6-15(7-9-18)4-2-3-5-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOHILKHJNVWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(CCCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

